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Compound of Interest

Compound Name: 2-Aminopyrimidin-5-ol

Cat. No.: B019461 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous

biologically active molecules, including nucleic acids and a wide array of pharmaceuticals.

Among the vast family of pyrimidine derivatives, 2-Aminopyrimidin-5-ol holds a unique

position due to its interesting substitution pattern, offering potential for diverse biological

applications. This technical guide provides an in-depth exploration of the discovery and

historical context of 2-Aminopyrimidin-5-ol, including its synthesis, physicochemical

properties, and the broader scientific landscape that led to its investigation.

Historical Context: The Rise of Pyrimidine
Chemistry
The study of pyrimidines gained significant momentum in the early 20th century, driven by their

identification as fundamental components of nucleic acids. This initial biological significance

spurred chemists to develop a deeper understanding of their synthesis and reactivity. The 2-

aminopyrimidine moiety, in particular, has been recognized as a "privileged" structure in drug

discovery. This is attributed to its ability to form multiple hydrogen bonds and participate in

various biological interactions, making it a valuable pharmacophore in the design of kinase

inhibitors, antimicrobial agents, and other therapeutics.[1][2][3][4] The exploration of substituted

2-aminopyrimidines has led to the development of numerous successful drugs, highlighting the

importance of this chemical class in medicinal chemistry.[2][5]
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While a definitive seminal publication detailing the first-ever synthesis and characterization of 2-
Aminopyrimidin-5-ol is not readily apparent in a singular, landmark paper, its emergence can

be understood within the broader context of the systematic exploration of pyrimidine chemistry.

Early research into pyrimidine derivatives often involved the synthesis of a wide range of

substituted analogs to investigate structure-activity relationships. The synthesis of hydroxylated

and aminated pyrimidines was a logical step in this exploration.

Physicochemical Properties
A clear understanding of the physicochemical properties of 2-Aminopyrimidin-5-ol is essential

for its application in research and drug development. The following table summarizes key

quantitative data available for this compound.

Property Value Source

IUPAC Name 2-Aminopyrimidin-5-ol

CAS Number 143489-45-6

Molecular Formula C₄H₅N₃O

Molecular Weight 111.10 g/mol Calculated

Physical Form Solid

Storage Temperature
Room temperature, in a dark,

inert atmosphere

Purity 97%

InChI Key
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Synthesis of 2-Aminopyrimidin-5-ol: A Plausible
Retrosynthetic Approach
While a specific, historically documented experimental protocol for the initial synthesis of 2-
Aminopyrimidin-5-ol is elusive, a plausible synthetic route can be constructed based on

established pyrimidine chemistry and the synthesis of structurally related compounds, such as
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2-amino-5-hydroxypyridine.[6][7][8] A common strategy for introducing a hydroxyl group at the

5-position of a pyrimidine ring involves the use of a precursor with a suitable leaving group or a

protected hydroxyl group.

One logical and frequently employed approach involves the synthesis of a 5-benzyloxy-2-

aminopyrimidine intermediate, followed by a debenzylation step to yield the final product. The

benzyl group serves as a robust protecting group for the hydroxyl functionality that can be

removed under relatively mild conditions.

Experimental Workflow
The following diagram, generated using the DOT language, illustrates a probable synthetic

workflow for 2-Aminopyrimidin-5-ol.

Step 1: Nucleophilic Aromatic Substitution

Step 2: Debenzylation

2-Amino-5-bromopyrimidine

5-(Benzyloxy)-2-aminopyrimidineCu(I) catalyst, Base

Sodium benzyloxide

5-(Benzyloxy)-2-aminopyrimidine 2-Aminopyrimidin-5-ol
Catalytic Transfer Hydrogenation (e.g., Pd/C, H₂ donor)

Click to download full resolution via product page

Plausible synthetic workflow for 2-Aminopyrimidin-5-ol.

Detailed Experimental Protocols
The following are detailed, plausible experimental protocols for the key steps outlined in the

synthetic workflow. These are based on established methodologies for similar transformations.

Step 1: Synthesis of 5-(Benzyloxy)-2-aminopyrimidine (Nucleophilic Aromatic Substitution)

This step involves a copper-catalyzed nucleophilic aromatic substitution reaction, a common

method for forming aryl ethers.
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Materials:

2-Amino-5-bromopyrimidine

Benzyl alcohol

Sodium hydride (60% dispersion in mineral oil)

Copper(I) iodide (CuI)

Anhydrous N,N-Dimethylformamide (DMF)

Ethyl acetate

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Procedure:

To a stirred solution of benzyl alcohol in anhydrous DMF at 0 °C under an inert

atmosphere (e.g., argon), sodium hydride is added portion-wise. The mixture is stirred at

room temperature until the evolution of hydrogen gas ceases, indicating the formation of

sodium benzyloxide.

To this solution, 2-amino-5-bromopyrimidine and copper(I) iodide are added.

The reaction mixture is heated and stirred at an elevated temperature (e.g., 100-120 °C)

and the reaction progress is monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature and quenched by the

slow addition of water.

The aqueous layer is extracted with ethyl acetate.
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The combined organic layers are washed with saturated aqueous sodium bicarbonate

solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated

under reduced pressure.

The crude product is purified by column chromatography on silica gel to afford 5-

(benzyloxy)-2-aminopyrimidine.

Step 2: Synthesis of 2-Aminopyrimidin-5-ol (Debenzylation)

Catalytic transfer hydrogenation is a mild and effective method for the removal of benzyl ethers,

avoiding the need for high-pressure hydrogenation.

Materials:

5-(Benzyloxy)-2-aminopyrimidine

Palladium on activated carbon (10% Pd/C)

Ammonium formate or other hydrogen donor

Methanol or ethanol

Procedure:

To a solution of 5-(benzyloxy)-2-aminopyrimidine in methanol or ethanol, 10% Pd/C is

added.

Ammonium formate is then added to the suspension.

The reaction mixture is stirred at room temperature or gently heated (e.g., to 40-60 °C)

and the reaction progress is monitored by TLC.

Upon completion, the reaction mixture is filtered through a pad of celite to remove the

catalyst.

The filtrate is concentrated under reduced pressure to yield the crude 2-Aminopyrimidin-
5-ol.
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The product can be further purified by recrystallization.

Logical Relationships in Synthesis
The synthesis of 2-Aminopyrimidin-5-ol relies on a logical sequence of reactions that

leverage well-established principles of organic chemistry. The following diagram illustrates the

key logical relationships in the proposed synthetic pathway.

Starting Material:
2-Amino-5-bromopyrimidine

Protection of Hydroxyl Group
as Benzyl Ether

 Enables selective reaction
 at the 5-position 

Intermediate:
5-(Benzyloxy)-2-aminopyrimidine

 Forms a stable ether linkage 

Deprotection of Benzyl Ether

 Cleavage of the C-O bond
 of the benzyl ether 

Final Product:
2-Aminopyrimidin-5-ol

 Unveils the hydroxyl group 
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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